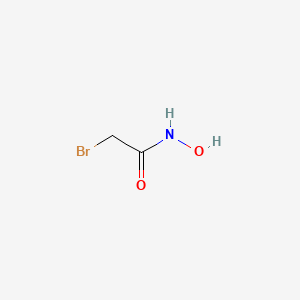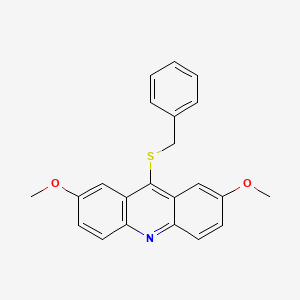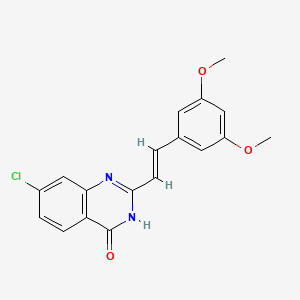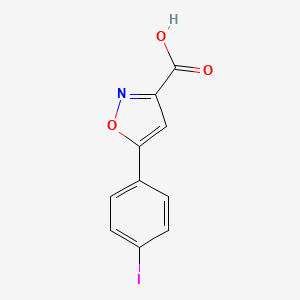
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole ring substituted with amino groups, making it a valuable molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and amino acids.
Formation of Indole Derivative: The indole derivative is synthesized through a series of reactions, including electrophilic substitution and amination reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions efficiently.
Automated Purification Systems: Advanced purification systems are employed to achieve the desired purity levels.
Quality Control: Stringent quality control measures are implemented to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological activities .
科学研究应用
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biological processes and as a probe for biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives
作用机制
The mechanism of action of 2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, known for its role in protein synthesis and as a precursor for serotonin.
5-Hydroxytryptophan: A derivative of tryptophan, used as a dietary supplement and in the treatment of depression and anxiety.
Indole-3-acetic acid: A plant hormone involved in growth and development
Uniqueness
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C11H15Cl2N3O2 |
|---|---|
分子量 |
292.16 g/mol |
IUPAC 名称 |
2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;;/h1-2,4-5,9,14H,3,12-13H2,(H,15,16);2*1H |
InChI 键 |
FHWKYTFFTJHGIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N)C(=CN2)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)







